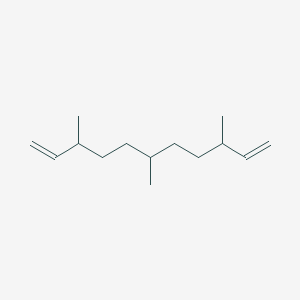
3,6,9-Trimethylundeca-1,10-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9-Trimethylundeca-1,10-diene is an organic compound with the molecular formula C14H26. It is a diene, meaning it contains two double bonds, and is characterized by the presence of three methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trimethylundeca-1,10-diene typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 3,6,9-trimethylundeca-1,10-diyne. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions to ensure selective hydrogenation of the triple bonds to double bonds without affecting the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes using similar hydrogenation techniques. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9-Trimethylundeca-1,10-diene undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3,6,9-Trimethylundeca-1,10-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,6,9-Trimethylundeca-1,10-diene exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles to form carbocation intermediates. These intermediates can then undergo further reactions to form the final products. The presence of methyl groups can influence the stability and reactivity of these intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10-Trimethylundeca-1,3-diene: Another diene with a similar structure but different positions of double bonds.
3-Ethyl-2,6,10-trimethylundecane: A saturated hydrocarbon with a similar carbon skeleton but no double bonds.
2,6,10-Trimethylundeca-5,9-dienal: An aldehyde derivative with similar methyl group positioning.
Uniqueness
3,6,9-Trimethylundeca-1,10-diene is unique due to the specific positioning of its double bonds and methyl groups, which confer distinct reactivity and stability compared to its analogs. This makes it a valuable compound for studying various chemical reactions and for use in specialized applications.
Propriétés
Numéro CAS |
879491-88-0 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
3,6,9-trimethylundeca-1,10-diene |
InChI |
InChI=1S/C14H26/c1-6-12(3)8-10-14(5)11-9-13(4)7-2/h6-7,12-14H,1-2,8-11H2,3-5H3 |
Clé InChI |
NZJMLLJPTFTCEM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C)C=C)CCC(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)

![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)

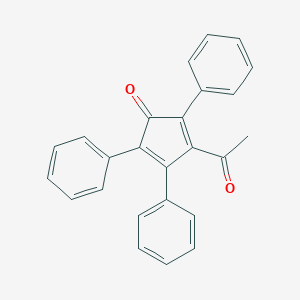
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
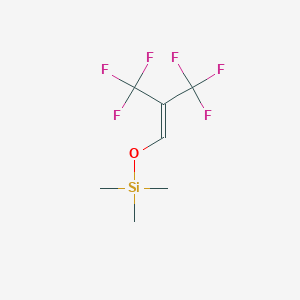
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
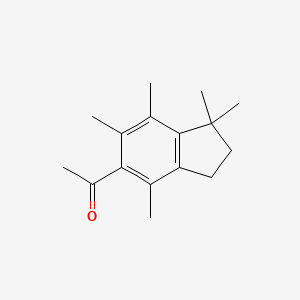
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
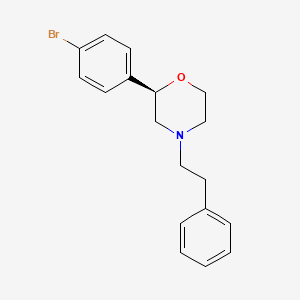
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
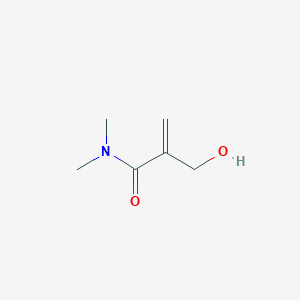
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
